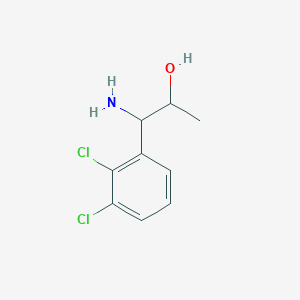

1-Amino-1-(2,3-dichlorophenyl)propan-2-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

1-amino-1-(2,3-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3 |

InChI Key |

YZYFAJNYBKFSES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=C(C(=CC=C1)Cl)Cl)N)O |

Origin of Product |

United States |

Significance and Context of the 1 Amino 1 2,3 Dichlorophenyl Propan 2 Ol Scaffold

The structural framework of 1-Amino-1-(2,3-dichlorophenyl)propan-2-OL, which can be described as a 1-amino-1-aryl-propan-2-ol, is of considerable interest in medicinal chemistry and materials science. The constituent parts—a chiral 1,2-amino alcohol backbone and a dichlorinated phenyl group—each contribute to its potential utility and research significance.

The 1,2-amino alcohol moiety is a privileged scaffold found in numerous natural products and pharmaceutical agents. researchgate.net This structural unit's prevalence is due to its ability to form key hydrogen bonding interactions with biological targets, such as enzymes and receptors. researchgate.net The presence of both a basic amino group and an acidic hydroxyl group allows for diverse chemical modifications, making it a versatile synthon for creating libraries of new compounds. mdpi.com The stereochemistry of the amino and hydroxyl groups is often crucial for biological activity, and significant research efforts are dedicated to the stereoselective synthesis of such compounds. diva-portal.org

The 2,3-dichlorophenyl group significantly influences the compound's electronic and lipophilic properties. The presence of chlorine atoms, which are strong electron-withdrawing groups, can alter the reactivity of the aromatic ring and the pKa of the amino group. These substitutions can also enhance the compound's binding affinity to target proteins through halogen bonding and other non-covalent interactions. In the context of drug design, dichlorination is a common strategy to modulate a molecule's metabolic stability and pharmacokinetic profile. The substitution pattern on the phenyl ring is a critical determinant of biological effect, with ortho- and meta-substituted compounds often exhibiting distinct activities from their para-substituted counterparts. nih.gov

The combination of these structural features in this compound suggests its potential as a chiral ligand in asymmetric catalysis or as an intermediate in the synthesis of more complex molecules with potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1270580-63-6 |

| Molecular Formula | C₉H₁₁Cl₂NO |

| Molecular Weight | 220.10 g/mol |

| IUPAC Name | This compound |

| SMILES Code | CC(C(C1=CC=CC(Cl)=C1Cl)N)O |

This data is compiled from chemical supplier information. bldpharm.com

Stereochemical Considerations in the Research of 1 Amino 1 2,3 Dichlorophenyl Propan 2 Ol

Chirality and Stereoisomerism of the Compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. A common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different groups. stackexchange.com

The structure of 1-Amino-1-(2,3-dichlorophenyl)propan-2-OL contains two such chiral centers:

C1: The carbon atom bonded to the amino group (-NH₂), the 2,3-dichlorophenyl group, a hydrogen atom, and the rest of the propyl chain (-CH(OH)CH₃).

C2: The carbon atom bonded to the hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom, and the rest of the propyl chain (-CH(NH₂)(C₆H₃Cl₂)).

The presence of two distinct chiral centers means that the compound can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. In this case, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationships between them are defined as follows:

(1R,2R) and (1S,2S) are enantiomers (non-superimposable mirror images of each other).

(1R,2S) and (1S,2R) are also enantiomers.

Any other pairing, such as (1R,2R) and (1R,2S), are diastereomers (stereoisomers that are not mirror images of each other).

The existence of these specific isomers is confirmed by their availability in chemical catalogs, such as (1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-ol. bldpharm.com

| Stereoisomer Pair | Relationship | Description |

|---|---|---|

| (1R,2R) / (1S,2S) | Enantiomers | A pair of non-superimposable mirror images. |

| (1R,2S) / (1S,2R) | Enantiomers | A pair of non-superimposable mirror images. |

| (1R,2R) / (1R,2S) | Diastereomers | Stereoisomers that are not mirror images. |

| (1R,2R) / (1S,2R) | Diastereomers | Stereoisomers that are not mirror images. |

| (1S,2S) / (1R,2S) | Diastereomers | Stereoisomers that are not mirror images. |

| (1S,2S) / (1S,2R) | Diastereomers | Stereoisomers that are not mirror images. |

Enantioselective Synthesis Strategies and Outcomes

The synthesis of a single, specific enantiomer of this compound is a primary objective in asymmetric synthesis, as different enantiomers can have vastly different biological activities. nih.gov Several strategies are employed to achieve high enantiomeric purity.

Chiral Resolution: This classical method involves separating a racemic mixture (a 1:1 mixture of enantiomers). It is often achieved by reacting the amino alcohol with a chiral resolving agent, such as (1R)-10-camphorsulfonic acid or derivatives of tartaric acid. evitachem.com This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Asymmetric Catalysis: This modern approach uses a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. For synthesizing vicinal amino alcohols, asymmetric transfer hydrogenation (ATH) of a precursor α-amino ketone or the corresponding imine is a powerful technique. Using chiral ruthenium (II) catalysts complexed with ligands like N-tosylated diamine derivatives can yield the desired amino alcohol with high enantiomeric excess (ee). evitachem.com

Biocatalysis: Enzymes are highly stereoselective catalysts. For amino alcohols, methods like kinetic resolution using lipases, such as Candida antarctica Lipase B (CALB), can be employed. The enzyme selectively acylates one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be separated with high purity. evitachem.com Engineered transaminases can also be used to convert a prochiral ketone precursor directly into a chiral amine.

| Strategy | Method | Key Reagents/Catalysts | Typical Outcome |

|---|---|---|---|

| Chiral Resolution | Diastereomeric Salt Formation | (1R)-10-camphorsulfonic acid, L-tartaric acid derivatives | Separation of one enantiomer with >98% ee after recrystallization. evitachem.com |

| Asymmetric Catalysis | Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru(II)-diamine complexes (e.g., N-tosylated-DPEN) | High enantiomeric excess (e.g., 85-94% ee). evitachem.com |

| Biocatalysis | Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase B) | High ee (>96%) for the remaining enantiomer at ~50% conversion. evitachem.com |

Diastereoselective Control in Synthetic Routes

When a molecule contains two or more stereocenters, controlling the relative configuration between them becomes essential. This is known as diastereoselective control. For this compound, this means controlling the formation of the syn (1R,2S or 1S,2R) versus the anti (1R,2R or 1S,2S) diastereomers.

Synthetic routes often begin with materials that already contain a chiral center, which then directs the stereochemical outcome of subsequent reactions (substrate control). For instance, starting from an enantiopure amino acid can set the stereochemistry at C1, influencing the subsequent creation of the stereocenter at C2. rsc.org

Alternatively, reagent-controlled strategies use chiral reagents or catalysts to favor the formation of one diastereomer. In the context of reductive amination pathways, the choice of solvent and catalyst is critical. Studies on analogous compounds have shown that aprotic solvents like tetrahydrofuran (B95107) (THF) can favor the formation of the syn-isomer, while the addition of a Lewis acid catalyst such as titanium tetraisopropoxide can significantly improve the diastereomeric ratio (dr) by coordinating to both the carbonyl oxygen and the imine nitrogen during the reaction. evitachem.com Another powerful method involves the highly diastereoselective and enantioselective addition of nucleophiles, such as N-benzylhydroxylamine, to α,β-unsaturated imides, which can produce products with excellent diastereomeric excesses (de's) of 93-99%. nih.gov

| Synthetic Approach | Controlling Factor | Example | Observed Outcome |

|---|---|---|---|

| Reductive Amination | Solvent | Using an aprotic solvent like THF instead of a protic one. | Favors formation of the syn-diastereomer (dr 3:1). evitachem.com |

| Reductive Amination | Lewis Acid Catalyst | Addition of Ti(OiPr)₄ during imine formation. | Enhances diastereomeric ratio to >8:1. evitachem.com |

| Conjugate Addition | Chiral Catalyst System | Mg(NTf₂)₂ with a chiral ligand for addition to imides. | Produces trans-disubstituted products with 93-99% de. nih.gov |

Impact of Stereochemistry on Molecular Recognition and Interactions

The precise three-dimensional structure of each stereoisomer of this compound is fundamental to how it interacts with other chiral environments, a process known as molecular recognition. The spatial orientation of the amino (-NH₂), hydroxyl (-OH), and dichlorophenyl groups determines the molecule's binding affinity and specificity for biological targets like enzymes and receptors. smolecule.com

The amino and hydroxyl groups are capable of acting as hydrogen bond donors and acceptors, while the dichlorophenyl ring can participate in hydrophobic and π-π stacking interactions. smolecule.comevitachem.com The specific (R) or (S) configuration at each chiral center fixes these functional groups in a unique spatial arrangement. Consequently, one stereoisomer may fit perfectly into the binding site of a protein, while its enantiomer or a diastereomer will not, leading to significant differences in biological activity.

This principle is also exploited in analytical chemistry for chiral analysis. Chiral solvating agents (CSAs) can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of a sample. mdpi.com The CSA, being chiral itself, forms transient, non-covalent diastereomeric complexes with each enantiomer of the amino alcohol. Because these diastereomeric complexes have different spatial arrangements, they produce distinct signals in the NMR spectrum, allowing for the quantification and even the assignment of the absolute configuration of the enantiomers present. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Amino 1 2,3 Dichlorophenyl Propan 2 Ol

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are fundamental in the analysis of 1-Amino-1-(2,3-dichlorophenyl)propan-2-OL, enabling the separation of the compound from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like this compound. HPLC methods can be developed to separate the main compound from any starting materials, by-products, or degradation products.

Given the chiral nature of this compound, which possesses two chiral centers, the separation of its enantiomers and diastereomers is of paramount importance. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most effective method for this purpose. sigmaaldrich.com The choice of CSP is critical and is often based on the functional groups present in the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including amino alcohols. nih.gov The interaction between the chiral analyte and the CSP, which can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance, allows for the differential retention of the stereoisomers.

For amino alcohols, derivatization can sometimes be employed to enhance separation and detection. However, direct separation on a suitable CSP is often preferred to avoid additional reaction steps. sigmaaldrich.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best resolution. nih.gov

While specific HPLC methods for this compound are not extensively documented in public literature, methods for structurally similar compounds provide a strong basis for method development. For instance, the separation of other chiral amino alcohols has been successfully achieved using various CSPs. researchgate.net A comparative study on the preparative enantiomer separation of dichlorprop, a chlorinated phenoxy acid, highlights the utility of cinchona-derived chiral selectors in both HPLC and centrifugal partition chromatography. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Amino Alcohol Separation

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm, 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents typical starting conditions for chiral HPLC method development for amino alcohols, based on general knowledge and literature on similar compounds.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has relatively low volatility due to the presence of polar amino and hydroxyl groups, it can be analyzed by GC after derivatization. epa.gov Derivatization converts the polar functional groups into less polar, more volatile moieties, making the compound suitable for GC analysis. Common derivatizing agents for amines and alcohols include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). google.comresearchgate.net

GC analysis can provide information on the purity of the compound and can also be used to detect and quantify volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra.

For related compounds like 3-amino-1,2-propanediol, derivatization with trifluoroacetic anhydride (B1165640) followed by GC analysis has been reported. google.com This approach could be adapted for this compound. The choice of the GC column, typically a capillary column with a suitable stationary phase, is crucial for achieving good separation.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the methine protons of the C-1 and C-2 positions, the methyl protons at C-3, and the protons of the amino and hydroxyl groups. The coupling patterns and chemical shifts of these signals would confirm the connectivity of the molecule. For example, the protons on the dichlorophenyl ring would exhibit a specific splitting pattern depending on their relative positions.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms attached to the chlorine atoms, the nitrogen atom, and the oxygen atom would be significantly different from those of the other carbon atoms, providing further confirmation of the structure.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| C1-H (CH-N) | ~4.0 - 4.5 | ~55 - 65 |

| C2-H (CH-OH) | ~3.8 - 4.2 | ~65 - 75 |

| C3-H (CH₃) | ~1.0 - 1.5 | ~15 - 25 |

| NH₂ | Variable (broad) | - |

| OH | Variable (broad) | - |

| Aromatic C-Cl | - | 130 - 140 |

This table provides estimated chemical shift ranges based on general NMR principles and data from analogous compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching vibrations (both aromatic and aliphatic), C=C stretching of the aromatic ring, C-N stretching, and C-O stretching. The presence of chlorine atoms would also influence the fingerprint region of the spectrum.

The broad band in the region of 3200-3600 cm⁻¹ is characteristic of O-H and N-H stretching vibrations. The C-H stretching of the aromatic ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl group are expected in the 1450-1600 cm⁻¹ region.

IR spectra of related amino alcohols like 3-amino-1-propanol show these characteristic peaks, confirming the presence of the respective functional groups. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (amine) | 3200 - 3500 (medium) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-O Stretch (alcohol) | 1000 - 1200 |

This table outlines the expected IR absorption frequencies for the key functional groups in the molecule.

Mass Spectrometry (MS) (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a clear indicator of the presence of two chlorine atoms. youtube.com

Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or a methyl group (CH₃). Cleavage of the C1-C2 bond is also a probable fragmentation route.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is particularly useful for the analysis of complex mixtures and for the simultaneous confirmation of the identity and purity of the target compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores. For this compound, the dichlorinated phenyl ring would be the primary chromophore, responsible for absorbing light in the UV region. A typical analysis would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol or methanol, and recording the absorbance spectrum.

The resulting spectrum would be expected to show characteristic absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these peaks would provide insights into the electronic structure of the molecule. The dichlorophenyl group would likely exhibit a primary absorption band around 200-220 nm and a secondary, less intense benzenoid band in the 250-280 nm region. The exact λmax and ε values would be influenced by the substitution pattern on the phenyl ring and the presence of the aminopropanol (B1366323) side chain.

A hypothetical data table for the UV-Vis spectral characteristics of this compound in a specified solvent would be presented as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Methanol | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available |

Currently, no experimental UV-Vis spectral data for this compound has been found in published literature.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. jfda-online.com this compound possesses two chiral centers, at C1 and C2 of the propanol (B110389) chain. Therefore, it can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

To perform X-ray crystallography, a single, high-quality crystal of one of the enantiomers or diastereomers of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map. This map would reveal the precise spatial arrangement of each atom in the molecule, allowing for the unambiguous assignment of the R or S configuration at each chiral center. Key parameters obtained from such an analysis include the crystal system, space group, unit cell dimensions, and atomic coordinates.

A summary of crystallographic data would typically be presented in a table similar to the one below:

| Parameter | Value |

| Chemical Formula | C₉H₁₁Cl₂NO |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

A search of crystallographic databases did not yield any entries for this compound.

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. For a compound like this compound, which contains primary amino and hydroxyl functional groups, derivatization can be employed to introduce a chromophore or fluorophore, enhancing its response in UV-Vis or fluorescence detectors during techniques like High-Performance Liquid Chromatography (HPLC).

Several reagents are commonly used to derivatize primary amines. For instance, reaction with a reagent like dansyl chloride would yield a highly fluorescent sulfonamide derivative. Another approach could involve reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form a fluorescent isoindole derivative. For the hydroxyl group, acylation with a reagent containing a UV-active group could be performed.

The choice of derivatization reagent and reaction conditions would depend on the analytical goals, such as the desired level of sensitivity and the separation method to be employed. A detailed study would involve optimizing the reaction parameters (e.g., pH, temperature, reaction time, and reagent concentration) and validating the method for linearity, accuracy, and precision.

A table summarizing potential derivatization strategies could be structured as follows:

| Derivatizing Reagent | Target Functional Group | Detection Method | Potential Advantages |

| Dansyl Chloride | Primary Amine | Fluorescence | High sensitivity |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Rapid reaction |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary Amine | Fluorescence | Stable derivatives |

| 3,5-Dinitrobenzoyl Chloride | Hydroxyl/Amino | UV-Vis | Enhanced UV detection |

Specific, validated derivatization protocols for the quantitative analysis of this compound are not described in the available scientific literature.

Computational Chemistry and Theoretical Investigations of 1 Amino 1 2,3 Dichlorophenyl Propan 2 Ol

Quantum Chemical Calculations (DFT, Basis Sets)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting the properties of molecules. For a compound like 1-Amino-1-(2,3-dichlorophenyl)propan-2-OL, a common approach would involve using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p). This combination is known to provide a reliable balance between computational cost and accuracy for geometry optimization and the calculation of various molecular properties.

Non-linear Optical Properties PredictionComputational methods can be used to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. These properties are related to the molecule's response to an applied electric field and are quantified by parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). Organic molecules with significant charge separation, often found in donor-π-acceptor systems, tend to exhibit larger NLO responses. While this compound does not have a classic extended π-conjugated system, the presence of electron-donating (amino, hydroxyl) and electron-withdrawing (dichlorophenyl) groups could lead to modest NLO properties, which can be calculated using DFT.

Data Tables

As specific computational data for this compound is not available, the following tables are presented as examples of how such data would be structured based on studies of similar molecules.

Table 1: Theoretical Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(O-H) | Hydroxyl | Data not available |

| ν(N-H) | Amino | Data not available |

| ν(C-H) aromatic | Phenyl Ring | Data not available |

Table 2: Calculated Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Table 3: NBO Analysis - Second Order Perturbation Theory

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools in the theoretical examination of chemical compounds. For this compound, these methods provide a window into its dynamic behavior and interactional capabilities at an atomic level.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the methodology is crucial for understanding its conformational landscape. MD simulations would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the atomic motions over time based on a force field.

This process would reveal the molecule's preferred three-dimensional structures, or conformers, and the transitions between them. Key areas of investigation would include the rotational freedom around the C1-C2 bond of the propanol (B110389) backbone and the orientation of the 2,3-dichlorophenyl group relative to the amino and hydroxyl functionalities. The resulting trajectory data would allow for the analysis of dihedral angles, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) to identify stable conformations and flexible regions of the molecule. Such studies are fundamental for understanding how the molecule might adapt its shape to interact with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Although specific docking studies for this exact compound are not readily found in published research, studies on analogous compounds with dichlorophenyl and amino alcohol moieties have demonstrated interactions with various enzymes and receptors. For instance, research on similar structures has explored their potential as inhibitors of certain enzymes through interactions with the active site.

A hypothetical docking study of this compound into a target protein's active site would likely reveal key interactions. The amino group could act as a hydrogen bond donor, while the hydroxyl group could serve as both a donor and an acceptor. The dichlorophenyl ring might engage in hydrophobic or pi-stacking interactions with nonpolar residues in the binding pocket. The specific positioning of the chlorine atoms on the phenyl ring would significantly influence the nature and directionality of these interactions. The outcomes of such studies are typically quantified by a docking score, which estimates the binding free energy and helps in ranking potential ligands.

In Silico Prediction of Molecular Properties

In the absence of extensive experimental data, in silico methods provide rapid and valuable predictions of the physicochemical and pharmacokinetic properties of a molecule. Various computational tools and models can be employed to estimate these characteristics for this compound. These predictions are crucial for assessing its drug-likeness and potential behavior in a biological system.

Based on its structure, several key molecular properties can be predicted using established algorithms. These properties are often guided by frameworks such as Lipinski's Rule of Five, which helps to evaluate the potential for oral bioavailability.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | ~220.09 g/mol | Calculation from molecular formula |

| LogP (octanol-water partition coefficient) | ~2.5 - 3.0 | Various predictive models (e.g., ALOGP, XLOGP3) |

| Hydrogen Bond Donors | 2 (from -NH2 and -OH) | Rule-based counting |

| Hydrogen Bond Acceptors | 2 (from N and O) | Rule-based counting |

| Polar Surface Area (PSA) | ~46.25 Ų | Fragment-based contribution methods |

These predicted values suggest that this compound generally aligns with the criteria for a drug-like molecule. The predicted LogP value indicates a balance between hydrophilicity and lipophilicity, which is important for membrane permeability and solubility.

Relationship between Computational Studies and Experimental Findings

The true power of computational chemistry lies in its synergy with experimental research. While comprehensive experimental data for this compound is not widely available, the theoretical predictions outlined above provide a framework for guiding future laboratory investigations.

For example, the conformational analysis from MD simulations can inform the interpretation of NMR spectroscopic data and aid in the design of crystallography experiments. The stable conformers predicted by simulations can be correlated with the observed solution-state structure or the solid-state crystal packing.

Similarly, molecular docking studies can generate specific hypotheses about the biological activity of the compound. If docking predicts a strong binding affinity to a particular enzyme, this can be directly tested through in vitro enzyme inhibition assays. The specific interactions predicted by the docking model, such as key hydrogen bonds or hydrophobic contacts, can be validated or refuted through site-directed mutagenesis of the target protein.

Furthermore, the in silico predictions of molecular properties like solubility and permeability can guide formulation development and the design of pharmacokinetic studies. If a low aqueous solubility is predicted, for instance, experimental efforts can be focused on developing suitable formulation strategies to enhance its bioavailability.

In essence, computational studies provide a theoretical foundation that can streamline and rationalize experimental investigations, leading to a more efficient and in-depth understanding of the chemical and biological properties of this compound.

Structure Activity Relationship Sar Studies of 1 Amino 1 2,3 Dichlorophenyl Propan 2 Ol and Its Analogs

Design Principles for Modulating Biological Activity

The design of analogs of 1-Amino-1-(2,3-dichlorophenyl)propan-2-ol is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement and conformational restriction.

Bioisosteric Replacement : This principle involves substituting one atom or group with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. cambridgemedchemconsulting.comnih.govnih.gov For instance, the chlorine atoms on the phenyl ring could be replaced with other halogens (F, Br) or small alkyl groups (CH₃) to fine-tune lipophilicity and electronic character. cambridgemedchemconsulting.com Similarly, the hydroxyl group could be replaced with a bioisostere like a thiol or a small ether to probe the importance of hydrogen bonding. cambridgemedchemconsulting.combaranlab.org

Conformational Restriction : By introducing rigid structural elements, the number of accessible conformations of the molecule is reduced. baranlab.org This can lock the molecule into its biologically active conformation, minimizing the entropic penalty upon binding to a target and potentially increasing affinity. For the flexible propanolamine (B44665) chain, this could be achieved by incorporating it into a ring system, such as a morpholine (B109124) or piperidine (B6355638) scaffold. baranlab.org

These design principles are systematically applied to generate a library of analogs, which are then tested to build a comprehensive SAR profile.

Role of the Dichlorophenyl Moiety in SAR

The 2,3-dichlorophenyl group is a critical determinant of the compound's activity, influencing its interaction with biological targets through steric, electronic, and hydrophobic effects.

The number, position, and nature of substituents on the phenyl ring can drastically alter a molecule's binding affinity and selectivity. acs.org In the case of this compound, the two chlorine atoms confer distinct properties:

Electronic Effects : As electron-withdrawing groups, the chlorine atoms reduce the electron density of the phenyl ring. This can influence interactions with electron-rich pockets in a target protein. The specific 2,3-substitution pattern creates a unique electronic distribution across the ring compared to other dichlorinated isomers (e.g., 2,4-dichloro or 3,5-dichloro).

Lipophilicity : Halogenation significantly increases the lipophilicity (fat-solubility) of the molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding sites.

Steric and Specific Interactions : The size and position of the chlorine atoms provide steric bulk that can either promote or hinder binding, depending on the topology of the target site. Furthermore, chlorine atoms can participate in specific non-covalent interactions, such as halogen bonding and Cl–π interactions, which can be a key component of ligand recognition and binding energy. nih.gov

The following table illustrates how variations in the substitution pattern of the dichlorophenyl moiety are expected to modulate biological activity based on established SAR principles.

| Analog | Structural Modification | Anticipated Impact on Activity | Rationale |

|---|---|---|---|

| This compound | Reference Compound | Baseline Activity | Ortho and meta chlorine atoms provide a specific electronic and steric profile. |

| 1-Amino-1-(3,4-dichlorophenyl)propan-2-ol | Shift of chlorine from position 2 to 4 | Potentially altered selectivity and potency | Changes the dipole moment and steric hindrance, affecting receptor fit. |

| 1-Amino-1-(2,5-dichlorophenyl)propan-2-ol | Shift of chlorine from position 3 to 5 | Likely change in binding orientation | Alters the pattern of halogen bond donors and steric profile. |

| 1-Amino-1-(2-chlorophenyl)propan-2-ol | Removal of the 3-chloro substituent | Reduced lipophilicity; potentially lower potency | Loss of hydrophobic and potential halogen bonding interactions. |

| 1-Amino-1-(2,3-difluorophenyl)propan-2-ol | Replacement of chlorine with fluorine | Altered electronic effects and reduced steric bulk | Fluorine is a smaller, more electronegative halogen, leading to different binding interactions. cambridgemedchemconsulting.com |

Influence of the Propanol (B110389) Backbone and Amino Group on Activity

The 1-amino-propan-2-ol scaffold is a common pharmacophore in many biologically active molecules. nih.gov The amino and hydroxyl groups are key functional features that can act as hydrogen bond donors and acceptors, forming critical interactions with polar residues in a binding site. nih.gov

The Amino Group : The primary amino group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge can form a strong ionic bond or salt bridge with an acidic residue (e.g., aspartate or glutamate) in a receptor, serving as a primary anchor point for the ligand.

The Hydroxyl Group : The secondary alcohol at the C2 position can act as both a hydrogen bond donor and acceptor. Its orientation is crucial and is dictated by the stereochemistry at the C1 and C2 carbons.

The Propanol Chain : The three-carbon chain provides a specific spatial separation between the aromatic ring and the functional groups. Shortening, lengthening, or branching this chain can significantly impact how well the pharmacophoric elements align with their complementary features in the binding pocket.

Modifications to this backbone are a common strategy for SAR exploration, as shown in the table below.

| Analog | Structural Modification | Anticipated Impact on Activity | Rationale |

|---|---|---|---|

| This compound | Reference Compound | Baseline Activity | Specific spatial arrangement of phenyl, amino, and hydroxyl groups. |

| 1-(Methylamino)-1-(2,3-dichlorophenyl)propan-2-ol | N-methylation of the amino group | May increase or decrease potency/selectivity | Adds steric bulk near the nitrogen, potentially altering binding but could also increase lipophilicity. |

| 1-Amino-1-(2,3-dichlorophenyl)propan-2-one | Oxidation of the hydroxyl to a ketone | Loss of hydrogen bond donating ability | Removes a key interaction point, likely reducing affinity. Also removes a chiral center. |

| 2-Amino-2-(2,3-dichlorophenyl)butan-3-ol | Extension of the methyl group to an ethyl group | Potentially reduced activity | Increased steric bulk at C2 may clash with the binding pocket. |

| 1-Amino-1-(2,3-dichlorophenyl)ethan-1-ol | Removal of the C2 methyl group | Altered conformation and loss of hydrophobic interaction | The methyl group may be important for fitting into a specific hydrophobic sub-pocket. |

Stereochemical SAR (Chiral Recognition and Efficacy)

This compound has two chiral centers (at C1 and C2), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). The spatial arrangement of the substituents at these centers is critical for biological activity, as receptors are chiral environments and will interact differently with each isomer. rsc.org

The isomers can be classified as erythro or threo diastereomers, depending on the relative configuration of the C1 and C2 centers. Within each diastereomeric pair, there are two enantiomers (R,R and S,S; or R,S and S,R). It is common for one enantiomer to be significantly more active than the others, a phenomenon known as stereospecificity. nih.gov For example, studies on the related compound phenylpropanolamine show that its different stereoisomers possess distinct pharmacological profiles. nih.gov

The (1R,2R) and (1S,2S) isomers are one enantiomeric pair (erythro), while the (1R,2S) and (1S,2R) isomers are the other (threo). The specific isomer (1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-ol is commercially available, indicating its importance in research. The relative and absolute configuration of the amino and hydroxyl groups dictates their precise 3D orientation, which must be complementary to the target's binding site for optimal interaction.

| Stereoisomer | Configuration | Relationship | Anticipated Activity |

|---|---|---|---|

| (1R,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-ol | erythro | Enantiomer of (1S,2S) | Potentially the most active or selective isomer (eutomer). |

| (1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-ol | erythro | Enantiomer of (1R,2R) | Likely to have significantly lower activity (distomer). |

| (1R,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-ol | threo | Enantiomer of (1S,2R) | Different activity profile compared to the erythro pair. |

| (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-ol | threo | Enantiomer of (1R,2S) | Different activity profile compared to the erythro pair. |

| rac-erythro-1-Amino-1-(2,3-dichlorophenyl)propan-2-ol | Mixture of (1R,2R) and (1S,2S) | Racemic mixture | Activity would be an average of the two enantiomers. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR is a computational methodology used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design process. nih.gov

The process involves several steps:

Data Set Assembly : A series of analogs with a range of structural variations and corresponding measured biological activities is required.

Descriptor Calculation : For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include:

Physicochemical Properties : LogP (lipophilicity), pKa (acidity/basicity), molecular weight.

Electronic Descriptors : Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric/Topological Descriptors : Molecular volume, surface area, shape indices.

Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation sets to ensure it is robust and not due to chance correlation. nih.gov

For this specific compound class, key descriptors would likely include those related to the halogen substituents (e.g., Hammett constants, van der Waals radii) and the stereochemistry of the propanolamine backbone.

Ligand Efficiency and Optimization Strategies

During lead optimization, it is not enough to simply increase potency; improvements must be efficient. Ligand Efficiency (LE) is a metric used to assess how well a compound utilizes its size to achieve binding affinity. It is typically calculated as the binding energy per non-hydrogen atom.

A related and often more insightful metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP). High LLE values are desirable as they indicate that a compound achieves its potency without excessive greasiness, which can lead to poor solubility and other undesirable properties.

The goal of optimization is to increase binding affinity while maintaining or improving "drug-like" properties. nih.gov This involves making small, intelligent modifications to the lead structure. For this compound, an optimization strategy would focus on modifications that enhance key binding interactions without a large penalty in molecular weight or lipophilicity.

The following table provides a hypothetical example of how these metrics could be used to evaluate a small series of analogs.

| Compound | Modification | Potency (IC₅₀, nM) | logP | LLE (pIC₅₀ - logP) | Optimization Assessment |

|---|---|---|---|---|---|

| Analog A (Lead) | Reference | 100 | 3.0 | 4.0 | Good starting point. |

| Analog B | Added a large alkyl group | 10 | 4.5 | 3.5 | Potency improved, but at the cost of high lipophilicity (lower LLE). Poor optimization path. |

| Analog C | Added a hydrogen bond donor | 20 | 3.1 | 4.6 | Good potency gain with minimal impact on lipophilicity. Efficient optimization. |

| Analog D | Replaced Cl with F | 150 | 2.5 | 4.3 | Slightly less potent but improved LLE due to lower lipophilicity. Potentially better overall properties. |

By carefully analyzing these SAR trends and applying modern drug design principles, the biological activity of this compound can be systematically understood and optimized.

Mechanistic Aspects of Biological Activity and Preclinical Research of 1 Amino 1 2,3 Dichlorophenyl Propan 2 Ol

Interaction with Molecular Targets in Biological Systems

The biological activity of aminopropanol (B1366323) derivatives is often attributed to the presence of both amino and hydroxyl functional groups, which facilitate diverse interactions within biological systems. The dichlorophenyl moiety can also play a crucial role in these interactions. For instance, in related compounds, the dichlorophenyl group is known to participate in substitution reactions, which can be pivotal for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with varied properties.

Enzyme Inhibition Mechanisms (e.g., Neurotransmitter Reuptake Inhibition)

Compounds with structural similarities to 1-Amino-1-(2,3-dichlorophenyl)propan-2-OL have demonstrated notable enzyme inhibition activity, particularly in the context of neurotransmitter reuptake.

A novel series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, were discovered to be potent norepinephrine reuptake inhibitors. nih.govebi.ac.uk Specifically, the (2R,3S)-isomer of this series showed an IC50 of 28 nM for norepinephrine reuptake inhibition, with significant selectivity over the dopamine and serotonin transporters. nih.gov

Another related compound, 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride (JO 1017), was identified as a selective serotonin uptake inhibitor. nih.gov It displayed a high affinity for 3H-paroxetine and 3H-imipramine binding sites, which are associated with the serotonin transporter, while showing no significant inhibition of MAO-A and MAO-B enzymes. nih.gov

Furthermore, a series of 1- or 3-(3-amino-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones were developed as selective norepinephrine reuptake inhibitors, with some compounds in the series demonstrating excellent potency and selectivity for the human norepinephrine transporter (hNET). nih.gov

The inhibitory activity of these related compounds is summarized in the table below:

| Compound Class/Name | Target | Potency (IC50/Affinity) | Selectivity |

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Norepinephrine Transporter | 28 nM | 13-fold over Serotonin Transporter |

| 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride (JO 1017) | Serotonin Transporter | High affinity for 3H-paroxetine and 3H-imipramine binding sites | Selective for Serotonin Transporter |

| 1- or 3-(3-amino-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones | Norepinephrine Transporter | Good hNET potency | Superior to reboxetine and atomoxetine |

Receptor Binding and Modulation (e.g., Dopamine Receptors, GPCRs)

Structurally analogous compounds have been investigated for their ability to bind to and modulate various receptors, including dopamine receptors and other G-protein coupled receptors (GPCRs). While many dopamine receptor-targeting drugs exhibit promiscuous activity, leading to side effects, research into novel ligands aims to achieve greater subtype selectivity. nih.gov In one study, novel dopamine receptor ligands were identified with nanomolar binding affinities and a selective profile for the D3 receptor over the D2 receptor. nih.gov

The compound 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride (JO 1017) was found to have no marked affinity for muscarinic, histaminic, or other conventional brain receptors. nih.gov Chronic treatment with this compound led to a decrease in the Bmax values for imipramine binding sites but did not alter the Bmax for beta-adrenergic and 5-HT2 receptors. nih.gov

Aryl pyrazole antagonists, which share some structural features with dichlorophenyl compounds, have been characterized for their interaction with cannabinoid receptors. nih.gov For example, SR141716A and CP-272871 have been shown to act as antagonists and inverse agonists at the CB1 receptor. nih.gov

Preclinical Efficacy Studies in In Vitro Models

Several studies have highlighted the antimicrobial potential of related aminopropanol derivatives. The novel anti-persister compound 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) has demonstrated broad-spectrum antibacterial activity against clinically relevant ESKAPE pathogens. nih.gov This compound was shown to be effective in killing antibiotic-resistant strains and was also effective in biofilm inhibition and eradication in models of P. aeruginosa and S. aureus. nih.gov

Synthetic 1,3-bis(aryloxy)propan-2-amines have also been reported to possess antibacterial activity against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) strains, with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. nih.govresearchgate.net

The table below summarizes the antimicrobial activity of these related compounds:

| Compound/Class | Pathogen(s) | Activity |

| 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) | ESKAPE pathogens, P. aeruginosa, S. aureus | Broad-spectrum antibacterial, anti-persister, biofilm inhibition and eradication |

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (including MRSA) | MICs of 2.5–10 μg/ml |

Anticancer Activity:

The anticancer potential of compounds with similar structural motifs has been an area of active research. For instance, new 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety have shown significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at concentrations below 10 µM. mdpi.com

Isopulegol-based 1,3-oxazine, 1,3-thiazine, and 2,4-diaminopyrimidine derivatives have also been synthesized and tested for their antiproliferative activities, with some 2,4-diaminopyrimidine derivatives showing more potency than the clinically used anticancer agent cisplatin. nih.gov

Furthermore, a novel Dishevelled 1 (DVL1) inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has been identified. mdpi.com This compound inhibits the WNT/β-catenin pathway, which is often dysregulated in cancer, and has shown to inhibit the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM. mdpi.com

The table below details the in vitro anticancer activity of these related compounds:

| Compound/Class | Cancer Cell Line(s) | Mechanism of Action | Potency |

| 1,2,3-triazole-amino acid conjugates | MCF7 (breast), HepG2 (liver) | Not specified | >30% inhibition at <10 µM |

| 2,4-diaminopyrimidine derivatives | HeLa, Siha, MDA-MB-231, MCF-7, A2780 | Not specified | More potent than cisplatin |

| (S)-RS4690 | HCT116 (colon) | DVL1 inhibition (WNT/β-catenin pathway) | EC50 of 7.1 ± 0.6 μM |

Antidepressant Activity:

The antidepressant-like effects of related compounds have been demonstrated in preclinical models. As mentioned earlier, 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride (JO 1017) acts as a selective serotonin uptake inhibitor. nih.gov Its neuropsychopharmacological profile includes a reduction in immobility times in behavioral despair tests in mice and a decrease in escape failures in the rat learned helplessness test. nih.gov

Mechanistic Insights from Receptor Binding Assays

Receptor binding assays are crucial for elucidating the mechanisms of action of novel compounds. For the selective serotonin uptake inhibitor JO 1017, in vitro studies confirmed its high affinity for 3H-paroxetine and 3H-imipramine binding sites, indicating a direct interaction with the serotonin transporter. nih.gov Chronic administration of JO 1017 in rats led to a downregulation of imipramine binding sites (a decrease in Bmax), without affecting beta-adrenergic or 5-HT2 receptors, further supporting its selective mechanism. nih.gov

In the context of cannabinoid receptor ligands, binding assays using radiolabeled agonists and antagonists have been instrumental in characterizing the affinity and inverse agonist properties of compounds like SR141716A and CP-272871 at the CB1 receptor. nih.gov These assays demonstrated competitive binding and a decrease in basal G-protein activation, providing mechanistic insights into their function. nih.gov

Chemical Modifications and Derivatization Strategies for 1 Amino 1 2,3 Dichlorophenyl Propan 2 Ol

Synthesis of Functionalized Analogs and Derivatives

The synthesis of functionalized analogs of aryl-amino alcohols often employs established synthetic routes that can be adapted to produce a variety of derivatives. Key strategies include aldol-type condensation reactions followed by reductive amination, and routes involving nitromethane (B149229) intermediates.

One common pathway involves the condensation of a substituted acetophenone, such as 2,3-dichloroacetophenone, with an aldehyde, followed by reductive amination to introduce the amino group. evitachem.com This process typically proceeds through an α,β-unsaturated ketone intermediate which is then reduced. evitachem.com Another powerful method is the hydroalkylative coupling of glycine (B1666218) derivatives with alkenes, which utilizes the native directing ability of the N-H bond to facilitate an iridium-catalyzed enolization and subsequent cross-coupling to install contiguous stereocenters with high control. nih.gov

Alternative routes can provide superior atom economy. For instance, a pathway using nitromethane as a carbon nucleophile can react with a substituted benzaldehyde (B42025) (e.g., 2,3-dichlorobenzaldehyde) under basic conditions to form a nitropropene intermediate. evitachem.com This intermediate then undergoes catalytic hydrogenation, which simultaneously reduces the nitro group and the olefin bond to yield the desired amino alcohol. evitachem.com Innovations in this area include the use of microwave-assisted condensation and transfer hydrogenation to replace high-pressure hydrogen gas, enhancing safety and efficiency. evitachem.com

The following table outlines common synthetic strategies that can be adapted for the synthesis of 1-amino-1-(2,3-dichlorophenyl)propan-2-ol analogs.

| Synthetic Strategy | Key Reagents & Conditions | Description | Potential Outcome |

| Reductive Amination | Substituted acetophenone, formaldehyde/acetaldehyde (B116499), reducing agent (e.g., NaBH₄, H₂/Pd-C). evitachem.com | Condensation to form an α,β-unsaturated ketone, followed by imine formation and reduction. | Yields of over 75% can be achieved after optimization. evitachem.com |

| Nitro-Intermediate Route | Substituted benzaldehyde, nitromethane, base (e.g., K₂CO₃), H₂/PtO₂. evitachem.com | Henry reaction to form a nitroalkene, followed by catalytic hydrogenation of both the nitro group and double bond. evitachem.com | Offers superior atom economy and can be accelerated with microwave assistance. evitachem.com |

| Directed Enolization | Glycine derivative, alkene, Iridium catalyst. nih.gov | Ir-catalyzed enolization of a glycine derivative directed by the N-H bond, followed by stereocontrolled cross-coupling with an alkene. nih.gov | Provides by-product-free construction of contiguous stereocenters with high regio- and stereocontrol. nih.gov |

Strategies for Modifying the Amino Group

The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can alter the molecule's properties. These modifications are valuable for preparing bioconjugates, altering charge state, and exploring structure-function relationships. nih.gov

Common strategies include:

Acylation: Reaction with activated esters of carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, at a mildly basic pH results in the formation of stable amide bonds. nih.govnih.gov This is a widely used method for attaching various functional groups. nih.gov

Alkylation: Reductive alkylation, using a carbonyl compound (an aldehyde or ketone) and a hydride-donating reducing agent, converts the primary amine into a secondary or tertiary amine without altering its charge. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea linkages, respectively. nih.gov These reactions are efficient and can be used to link the parent molecule to other bioactive moieties. nih.govnih.gov Thiourea-containing compounds have been noted to be highly active in some contexts, potentially due to the electronegativity and larger size of the sulfur atom improving binding affinity. nih.gov

The table below summarizes key derivatization strategies for the amino group.

| Reaction Type | Reagent Class | Resulting Linkage | Key Features |

| Acylation | N-Hydroxysuccinimide (NHS) Esters nih.govnih.gov | Amide | Widely applied, stable bond formation, many reagents available. nih.gov |

| Alkylation | Carbonyl compound + Reducing Agent nih.gov | Secondary/Tertiary Amine | Preserves the positive charge of the amino group. nih.gov |

| Urea Formation | Isocyanates nih.gov | Urea | Creates a stable linkage, though isocyanates can be highly reactive. nih.gov |

| Thiourea Formation | Isothiocyanates nih.gov | Thiourea | Generally more stable in aqueous conditions than isocyanates. nih.gov |

Strategies for Modifying the Hydroxyl Group

The secondary hydroxyl group offers another handle for chemical modification, primarily through etherification or esterification. Protecting groups are often employed to prevent unwanted reactions at this site during modifications elsewhere on the molecule.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters. This modification can increase lipophilicity and can be designed to be labile, potentially acting as a pro-drug strategy.

Etherification: Formation of ethers can be achieved under various conditions, such as the Williamson ether synthesis. This creates a more stable linkage than an ester.

Alterations to the Dichlorophenyl Ring

Modifying the substitution pattern of the dichlorophenyl ring can profoundly impact the molecule's interaction with biological targets. This is typically achieved not by direct modification of the this compound molecule, but by utilizing different starting materials during synthesis.

By starting with differently substituted benzaldehydes or acetophenones, a wide array of analogs can be created. For example, using 2,4-dichloroacetophenone or 2,5-dichlorobenzaldehyde (B1346813) would lead to the corresponding 2,4-dichloro and 2,5-dichloro analogs, respectively. evitachem.comdrugbank.com This approach allows for the systematic exploration of the effects of chlorine atom positioning on activity. Furthermore, other substituents (e.g., fluoro, methyl, methoxy) can be introduced to the phenyl ring to probe electronic and steric effects. The synthesis of related compounds like 1-amino-2-(3-chlorophenyl)propan-2-ol (B1527327) and 3-{[1-(2,4-dichlorophenyl)ethyl]amino}propan-1-ol demonstrates the feasibility of synthesizing analogs with different halogenation patterns or phenyl ring substituents. uni.lubldpharm.com

| Analog Position | Required Starting Material (Example) | Significance |

| 2,4-dichloro | 2,4-dichloroacetophenone or 2,4-dichlorobenzaldehyde (B42875) evitachem.com | Investigates the effect of moving a chlorine atom from the 3- to the 4-position. |

| 2,5-dichloro | 2,5-dichlorobenzaldehyde drugbank.com | Probes the steric and electronic consequences of a 2,5-substitution pattern. |

| 3,5-dichloro | 3,5-dichloroacetophenone google.com | Allows for the study of meta-substituent effects. |

| 3-chloro (monosubstituted) | 3-chloroacetophenone or 3-chlorobenzaldehyde (B42229) uni.lunih.gov | Determines the importance of the second chlorine atom. |

Formation of Hybrid Molecules and Conjugates

Conjugating this compound to other bioactive molecules is a strategy to create hybrid compounds with potentially synergistic or novel activities. nih.govmdpi.com This approach leverages the parent molecule as a scaffold, attaching it to other pharmacophores, peptides, or functional groups. nih.gov

The amino and hydroxyl groups are the primary sites for conjugation. For example, the amino group can be used to form a stable bond with a second molecule containing a suitable reactive group, such as a carboxylic acid, to form an amide linkage. nih.gov Similarly, hybrid molecules have been synthesized by linking pharmacophoric groups like 1,3,5-triazine (B166579) and imino-coumarin, suggesting a viable strategy for creating novel chemical entities. mdpi.com The conjugation of small molecules to amino acids or peptides is a particularly promising method for developing new leads with enhanced properties like selectivity, stability, and permeability. nih.gov

The development of such hybrid molecules often involves multi-step synthesis where the linker and the second bioactive component are carefully chosen to achieve the desired final properties. mdpi.com

In Vitro Metabolic Pathway Investigations of 1 Amino 1 2,3 Dichlorophenyl Propan 2 Ol

Identification of Phase I Metabolites

Phase I metabolism typically involves the introduction or unmasking of functional groups, making the compound more polar and easier to excrete. drughunter.comsigmaaldrich.com For 1-Amino-1-(2,3-dichlorophenyl)propan-2-OL, several Phase I reactions can be anticipated. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com

Potential Phase I metabolic reactions for this compound include:

Hydroxylation: This is a common metabolic pathway for aromatic compounds. The dichlorophenyl ring could be hydroxylated at one of the available positions. Aromatic hydroxylation of a chlorobenzene (B131634) ring is a known metabolic step. drughunter.com For instance, the metabolism of 2,4-dichlorophenol (B122985) involves hydroxylation. nih.gov

N-dealkylation or Deamination: The primary amino group could undergo oxidative deamination to form a ketone. The removal of the amino group is a known metabolic pathway. nih.gov

Oxidation of the Secondary Alcohol: The secondary alcohol group on the propanol (B110389) side chain can be oxidized to a ketone. Oxidation of alcohol functional groups to aldehydes or ketones is a common Phase I reaction catalyzed by enzymes like alcohol dehydrogenase. pressbooks.pub

Dehalogenation: The removal of one or both chlorine atoms from the phenyl ring is a possible, though often less common, metabolic step. nih.gov

It is important to note that without direct experimental evidence, the exact metabolites and their relative abundance remain speculative.

Enzymes Involved in Metabolism (e.g., Liver Microsomes)

The primary site for drug metabolism is the liver, and in vitro studies frequently utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. sigmaaldrich.com The cytochrome P450 (CYP) enzymes are the most significant family of enzymes involved in Phase I metabolism. mdpi.com

Given the structure of this compound, several CYP isozymes could be involved in its metabolism:

CYP3A4: This is a major human CYP enzyme responsible for the metabolism of a wide variety of drugs. Studies on other dichlorophenyl compounds, such as 2,4-dichlorophenol, have shown the involvement of CYP3A4. nih.gov

CYP2D6: This enzyme is known to metabolize compounds containing a basic nitrogen atom, such as the amino group in the target molecule. researchgate.net

Other CYPs: Other isoforms like CYP1A2, CYP2C9, and CYP2C19 could also play a role, as they are involved in the metabolism of numerous xenobiotics. researchgate.net

The metabolism would likely be dependent on NADPH as a cofactor, which provides the reducing equivalents for the CYP catalytic cycle. nih.gov

In Vitro Stability Assessments

The in vitro stability of a compound provides an indication of its metabolic clearance. These studies are typically performed by incubating the compound with liver microsomes and measuring its disappearance over time. While no specific in vitro stability data for this compound was found, the stability of related aminopropanol (B1366323) derivatives can vary significantly based on their structure. nih.gov Factors such as the specific amino acid promoiety in prodrugs can influence stability.

Comparative In Vitro Metabolism with Related Compounds

Comparing the metabolism of this compound with structurally similar compounds can provide valuable insights. For example, studies on halogenated phenyltriazenes have shown that ring halogenation can influence the rate of metabolic detoxification. nih.govnih.gov Specifically, the presence of chlorine atoms on the phenyl ring might affect the rate and regioselectivity of hydroxylation.

The metabolism of other aminopropanol derivatives could also offer clues. The position and nature of substituents on both the phenyl ring and the propanolamine (B44665) side chain would be expected to significantly impact the metabolic profile.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies

The synthesis of chiral amino alcohols is a cornerstone of pharmaceutical chemistry. Future research on 1-Amino-1-(2,3-dichlorophenyl)propan-2-ol would benefit from the development of novel, efficient, and stereoselective synthetic methods. Current approaches for similar compounds often involve multi-step processes such as aldol (B89426) condensation followed by reductive amination or routes utilizing nitromethane (B149229) intermediates. evitachem.com

Future synthetic strategies could focus on:

Asymmetric Catalysis: Employing chiral catalysts to directly produce enantiomerically pure forms of the compound, such as the (1R,2R) or (1S,2S) stereoisomers. This would bypass the need for chiral resolution of a racemic mixture, which is often inefficient. evitachem.com

Biocatalysis: Utilizing enzymes, such as transaminases, in the synthetic pathway can offer high stereoselectivity and milder reaction conditions, aligning with the principles of green chemistry.

Flow Chemistry: The implementation of continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis. evitachem.com

C-H Activation: Exploring direct C-H activation methods could provide more atom-economical routes to the target molecule and its derivatives, reducing the number of synthetic steps.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, reduced downstream processing | Development of novel chiral ligands and metal catalysts |

| Biocatalysis | High stereoselectivity, green reaction conditions | Enzyme screening and engineering for substrate specificity |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization of reaction parameters |

| C-H Activation | Increased atom economy, shorter synthetic routes | Discovery of suitable catalysts for selective C-H functionalization |

Exploration of Undiscovered Biological Activities

The biological profile of this compound remains largely unexplored. The presence of the dichlorophenyl moiety is a common feature in many biologically active compounds, suggesting that this molecule could interact with various biological targets. evitachem.comsmolecule.com A comprehensive screening program is a critical next step.

Future research should involve:

High-Throughput Screening (HTS): Testing the compound against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify any potential therapeutic activities.

Phenotypic Screening: Evaluating the compound's effects on whole cells or organisms to uncover novel biological functions without a preconceived target.

Antimicrobial and Antiviral Assays: Given the prevalence of halogenated phenyl groups in antimicrobial agents, testing for activity against a panel of pathogenic bacteria, fungi, and viruses is warranted.

Kinase Profiling: Assessing the compound's ability to inhibit various protein kinases, a class of enzymes frequently targeted in cancer therapy.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound, computational modeling can provide significant insights.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structures of the different stereoisomers of the molecule, which is crucial for understanding its interaction with biological targets.

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic properties of the molecule and to model potential reaction mechanisms for its synthesis or metabolism. researchgate.net

Molecular Docking: Simulating the binding of the compound to the active sites of known biological targets to predict potential interactions and to prioritize experimental screening efforts.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within a biological environment, such as a cell membrane or the binding pocket of a protein, to understand the stability and nature of its interactions over time.

Design of Targeted Chemical Probes

Should initial screenings reveal significant biological activity, the design of chemical probes based on the this compound scaffold would be a logical progression. These probes are essential tools for identifying the specific molecular targets of a bioactive compound and for elucidating its mechanism of action.

The design process would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of the parent compound to understand which parts of the molecule are essential for its biological activity.

Affinity and Photoaffinity Labeling: Incorporating reactive groups (e.g., electrophiles or photoreactive moieties) into the molecule that can covalently bind to its biological target, allowing for its isolation and identification.

Fluorescent Probes: Attaching a fluorescent tag to the molecule to visualize its subcellular localization and to monitor its interactions with target proteins in real-time using advanced microscopy techniques.

Integration of Multi-Omics Data for Comprehensive Understanding

If this compound demonstrates promising biological activity, a systems-level understanding of its effects can be achieved through the integration of multi-omics data. nih.gov This approach provides a holistic view of the cellular response to the compound.

Future research in this area could include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells treated with the compound to identify affected cellular pathways.

Proteomics: Quantifying changes in protein levels and post-translational modifications to understand the downstream effects of the compound's interaction with its primary target. nih.gov

Metabolomics: Measuring changes in the levels of small-molecule metabolites to gain insight into the compound's impact on cellular metabolism. nih.gov

Integrative Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the compound's mechanism of action and to identify potential biomarkers of its activity. nih.govnih.gov

This multi-pronged research strategy, encompassing modern synthetic methods, broad biological screening, advanced computational tools, and systems biology approaches, holds the key to unlocking the full scientific potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.